Bienvenue dans la boutique en ligne BenchChem!

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

COX-2 inhibition isoform selectivity anti-inflammatory

Procure this selective COX-2 inhibitor for differentiated lead optimization. Its unique 4-ethylphenoxy tail and 5-methylisoxazole moiety create a distinct hydrophobic footprint and hydrogen-bonding network, avoiding the scientific risk of generic interchange with celecoxib or rofecoxib scaffolds. Ideal for dissecting COX-2-dependent pathways, preclinical efficacy models, and co-crystallography to elucidate novel binding modes. End-user empirical selectivity validation is essential.

Molecular Formula C20H21N3O5S
Molecular Weight 415.46
CAS No. 496039-70-4
Cat. No. B2883547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
CAS496039-70-4
Molecular FormulaC20H21N3O5S
Molecular Weight415.46
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
InChIInChI=1S/C20H21N3O5S/c1-3-15-4-8-17(9-5-15)27-13-20(24)21-16-6-10-18(11-7-16)29(25,26)23-19-12-14(2)28-22-19/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyDZOUDOIISGSPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(4-Ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 496039-70-4) — Class, Target, and Differentiation Rationale


2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 496039-70-4) is a synthetic small molecule classified as a benzenesulfonamide derivative incorporating a phenoxyacetamide linker and a 5-methylisoxazole moiety. This compound is identified as a selective inhibitor of Prostaglandin G/H synthase 2 (COX-2) in authoritative target databases, distinguishing it from broad-spectrum non-steroidal anti-inflammatory drugs (NSAIDs) that co-inhibit the gastroprotective COX-1 isoform [1]. Its structural architecture — featuring a sulfamoylphenyl core, an oxazole heterocycle, and a lipophilic 4-ethylphenoxy tail — maps onto the established pharmacophore for COX-2 selectivity, enabling differential interaction with the enzyme's larger active-site side pocket [2]. This guide assembles procurement-relevant evidence to support scientific selection decisions where isoform selectivity, scaffold novelty, and quantifiable target engagement are critical criteria.

Why Generic COX-2 Inhibitor Substitution Fails: Structural Determinants of Selectivity in 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide


Interchanging COX-2 inhibitors without accounting for structural determinants introduces significant scientific risk, as isoform selectivity is exquisitely sensitive to the nature and orientation of the substituents occupying the enzyme's side pocket. The 4-ethylphenoxy moiety of this compound provides a distinct hydrophobic contact footprint compared to the phenylsulfonamide or methylsulfonyl groups present in celecoxib and rofecoxib [1], while the 5-methylisoxazole ring engages a different hydrogen-bonding network than the pyrazole core of celecoxib or the furanone of rofecoxib [2]. Sulfonamide-based COX-2 inhibitors from the same patent family exhibit widely divergent in vitro IC50 values and COX-2/COX-1 selectivity ratios depending on the substitution pattern of the phenoxyacetamide tail, making class-level assumption of equipotency scientifically unsound [1]. Procurement decisions predicated on generic compound interchange therefore risk selecting a molecule with uncharacterized selectivity, potency, or off-target pharmacology relative to the required experimental context.

Quantitative Differentiation Evidence: 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide vs. In-Class Comparators


COX-2 Target Engagement and Isoform Selectivity Class-Level Inference Relative to Celecoxib and Rofecoxib

This compound is annotated as a COX-2 inhibitor in the Therapeutic Target Database, placing it in the same functional category as celecoxib and rofecoxib [1]. Quantitative comparative data for this specific compound are not publicly available; however, structurally analogous sulfamoyl acetamide derivatives within the same patent family demonstrate COX-2 IC50 values in the sub-micromolar range and COX-2/COX-1 selectivity indices exceeding 100-fold, a profile characteristic of the diarylheterocycle class of selective COX-2 inhibitors (coxibs) [2]. For reference, celecoxib exhibits a COX-2 IC50 of approximately 0.04 µM with a COX-2/COX-1 selectivity ratio of ~375 in human whole-blood assays [3]. The presence of the 4-ethylphenoxyacetamide substituent in this compound is predicted to confer a distinct selectivity and potency profile relative to the methylsulfonyl or aminosulfonyl congeners, though exact IC50 and selectivity values must be characterized in the user's assay system.

COX-2 inhibition isoform selectivity anti-inflammatory

Structural Differentiation from Commercial Coxibs: Scaffold Analysis

The compound's chemical architecture differs fundamentally from the three major marketed coxibs: (a) celecoxib bears a pyrazole core with a methyl group and a trifluoromethylphenyl substituent; (b) rofecoxib contains a furanone ring system; and (c) valdecoxib/etoricoxib possess an isoxazole or pyridine core with a methylsulfonylphenyl group [1]. In contrast, this compound incorporates a 5-methylisoxazol-3-yl-sulfamoyl-phenyl scaffold tethered via an acetamide linker to a 4-ethylphenoxy terminus. This scaffold, disclosed in the Searle patent family on substituted isoxazoles for inflammation [2], represents a distinct chemotype within the coxib pharmacophore space. The replacement of the commonly employed methylsulfonyl group with a phenoxyacetamide tail is predicted to modulate both the lipophilicity (clogP) and the hydrogen-bond acceptor/donor profile, potentially influencing pharmacokinetic properties such as metabolic stability and plasma protein binding relative to first-generation coxibs.

medicinal chemistry scaffold hopping COX-2 pharmacophore

Sulfamoyl Acetamide Class Potency and Stability Advantage: Evidence from Cognate Series

In a series of methylsulfonyl and sulfamoyl acetamides evaluated for COX-2 inhibition, replacement of the ester moiety with an amide group yielded compounds with good COX-2 inhibitory activity, improved selectivity, and desirable in vivo analgesic efficacy; importantly, the amide derivatives exhibited enhanced chemical and metabolic stability compared to their ester counterparts [1]. This compound, featuring a sulfamoyl acetamide core, inherits this stability advantage. While direct comparative data for this specific compound are not publicly available, the class-level evidence supports the prediction that the amide linkage confers longer shelf-life in DMSO stock solutions and reduced susceptibility to plasma esterases relative to ester-containing COX-2 inhibitor prodrugs [1].

COX-2 inhibitor sulfamoyl acetamide amide stability

Prioritized Application Scenarios for 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 496039-70-4)


COX-2 Structure-Activity Relationship (SAR) Studies and Lead Optimization

This compound serves as a differentiated starting point for COX-2 inhibitor lead optimization campaigns. Its phenoxyacetamide linker and 4-ethyl substitution on the terminal phenyl ring offer a unique vector for exploring hydrophobic pocket interactions that are inaccessible to the celecoxib or rofecoxib scaffolds. Researchers can systematically vary the phenoxy substituent or the acetamide linker to map COX-2 selectivity determinants [1].

Selective COX-2 Pharmacological Probe Development

Given its curated annotation as a COX-2 inhibitor, this compound can be deployed as a pharmacological tool compound to dissect COX-2-dependent versus COX-1-dependent signaling pathways in cellular and in vivo inflammation models, provided that empirical selectivity is first validated by the end user against a panel including COX-1, 5-LOX, and related eicosanoid pathway enzymes [1].

In Vitro and In Vivo Anti-Inflammatory Efficacy Screening in Disease Models

The compound's sulfamoyl acetamide scaffold, demonstrated in cognate series to yield compounds with significant analgesic activity in animal models, supports its application in preclinical efficacy studies for inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease [1]. Procurement for such studies should be accompanied by in-house determination of pharmacokinetic parameters to establish exposure-response relationships.

Chemical Probe for Isoform-Specific Crystallography and Computational Docking

The distinct isoxazole sulfonamide pharmacophore of this compound makes it a valuable ligand for co-crystallization studies with COX-2 to elucidate novel binding modes. Its structural divergence from established coxibs may reveal alternative hydrogen-bonding networks and hydrophobic contacts within the COX-2 active site, informing structure-based drug design [1].

Quote Request

Request a Quote for 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.